Ethyl 6-oxoheptanoate
CAS No.: 30956-41-3
Cat. No.: VC3822143
Molecular Formula: C9H16O3
Molecular Weight: 172.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 30956-41-3 |
---|---|
Molecular Formula | C9H16O3 |
Molecular Weight | 172.22 g/mol |
IUPAC Name | ethyl 6-oxoheptanoate |
Standard InChI | InChI=1S/C9H16O3/c1-3-12-9(11)7-5-4-6-8(2)10/h3-7H2,1-2H3 |
Standard InChI Key | OUHHAOKXQRZRSY-UHFFFAOYSA-N |
SMILES | CCOC(=O)CCCCC(=O)C |
Canonical SMILES | CCOC(=O)CCCCC(=O)C |
Introduction
Chemical and Structural Properties
Ethyl 6-oxoheptanoate is a colorless to pale yellow liquid with a density of 0.969 g/cm³ and a boiling point of 241.4°C at 760 mmHg . Its structure comprises a seven-carbon chain featuring a ketone group at the sixth position and an ethyl ester moiety at the terminal carboxyl group. Key physicochemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of Ethyl 6-Oxoheptanoate
Property | Value | Source |
---|---|---|
Molecular Formula | C₉H₁₆O₃ | |
Molecular Weight | 172.22 g/mol | |
CAS Number | 30956-41-3 | |
Density | 0.969 g/cm³ | |
Boiling Point | 241.4°C at 760 mmHg | |
Flash Point | 98.6°C | |
Refractive Index | 1.426 |
The compound’s infrared (IR) spectrum typically shows strong absorption bands at ~1740 cm⁻¹ (ester C=O) and ~1710 cm⁻¹ (ketone C=O), while nuclear magnetic resonance (NMR) spectra reveal distinct signals for the ethyl group (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet) and the ketone-proximal methylene groups (δ 2.3–2.5 ppm, multiplet) .
Synthetic Routes
Retro-Claisen Cleavage
A high-yield method involves the retro-Claisen cleavage of 2-acetylcyclopentanone derivatives. Using catalytic bases such as potassium tert-butoxide, this reaction produces ethyl 6-oxoheptanoate in yields exceeding 90% . The mechanism proceeds via β-keto ester intermediacy, followed by decarboxylation and re-esterification (Figure 1).
Figure 1: Synthetic pathway via retro-Claisen cleavage .
Esterification of 6-Oxoheptanoic Acid
Direct esterification of 6-oxoheptanoic acid with ethanol in the presence of sulfuric acid under reflux conditions offers an alternative route. This method achieves ~85% yield but requires careful control of reaction time to prevent ketone oxidation .
Reactivity and Chemical Transformations
Oxidation and Reduction
The ketone group in ethyl 6-oxoheptanoate undergoes oxidation with KMnO₄ to yield 6-oxoheptanoic acid, while reduction with NaBH₄ produces ethyl 6-hydroxyheptanoate . These transformations are pivotal in synthesizing bioactive molecules, such as anti-inflammatory agents and flavor compounds.
Microbial Metabolism
In Rhodococcus erythropolis DCL14, ethyl 6-oxoheptanoate is metabolized via β-oxidation pathways. The enzyme 3-isopropenyl-6-oxoheptanoyl-CoA synthetase activates the compound to its CoA thioester, which subsequently undergoes dehydrogenation and thiolytic cleavage to yield acetyl-CoA and shorter-chain metabolites . This pathway highlights its role in microbial degradation of terpenes and aliphatic ketones.
Applications in Scientific Research
Pharmaceutical Intermediate
Ethyl 6-oxoheptanoate serves as a precursor in synthesizing multi-target inhibitors, including histone deacetylase (HDAC) and Janus kinase 2 (JAK2) inhibitors. Its keto-ester structure allows modular functionalization, enabling the development of anti-cancer agents .
Flavor and Fragrance Industry
The compound’s degradation products, such as 3-isopropenyl-6-oxoheptanoate, contribute to citrus and woody notes in perfumes. Industrial-scale production utilizes continuous flow reactors to optimize yield and purity .
Biochemical Studies
Studies on Rhodococcus spp. have leveraged ethyl 6-oxoheptanoate to elucidate microbial β-oxidation mechanisms, providing insights into bioremediation strategies for ketone-containing pollutants .
Comparison with Structural Analogues
Table 2: Comparison of Ethyl 6-Oxoheptanoate with Analogues
The ethyl ester group in ethyl 6-oxoheptanoate enhances lipid solubility compared to methyl analogues, making it more suitable for drug delivery systems .
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